molecular formula C29H24N6O3S B11609416 N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11609416
M. Wt: 536.6 g/mol
InChI Key: KQVWJGDQZXONDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound may also interact with DNA and RNA, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique compared to other benzimidazole derivatives due to its specific structural features and functional groups. Similar compounds include 4-(1H-benzimidazol-2-yl)aniline and 2-(2-aminophenyl)-1H-benzimidazole . These compounds share the benzimidazole core but differ in their substituents, leading to variations in their pharmacological properties and applications .

Properties

Molecular Formula

C29H24N6O3S

Molecular Weight

536.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(4-hydroxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C29H24N6O3S/c1-18-10-11-19(16-26(18)39(37,38)30-17-27-32-24-8-4-5-9-25(24)33-27)28-22-6-2-3-7-23(22)29(35-34-28)31-20-12-14-21(36)15-13-20/h2-16,30,36H,17H2,1H3,(H,31,35)(H,32,33)

InChI Key

KQVWJGDQZXONDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.